3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide 3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide ZM336372 is a Raf-1 activating agent, has been shown to cause growth inhibition and suppression of hormone secretion in a neuroendocrine cell line. ZM336372 causes growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors in a human hepatocellular carcinoma cell line, similar to that previously seen in NETs.
Brand Name: Vulcanchem
CAS No.: 208260-29-1
VCID: VC0548817
InChI: InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol

3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide

CAS No.: 208260-29-1

Inhibitors

VCID: VC0548817

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide - 208260-29-1

CAS No. 208260-29-1
Product Name 3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide
Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
IUPAC Name 3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide
Standard InChI InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
Standard InChIKey PYEFPDQFAZNXLI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Appearance Solid powder
Description ZM336372 is a Raf-1 activating agent, has been shown to cause growth inhibition and suppression of hormone secretion in a neuroendocrine cell line. ZM336372 causes growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors in a human hepatocellular carcinoma cell line, similar to that previously seen in NETs.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms N-(5-(3-dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
ZM 336372
ZM-336372
ZM336372
Reference 1: Ou DL, Shen YC, Yu SL, Chen KF, Yeh PY, Fan HH, Feng WC, Wang CT, Lin LI, Hsu C, Cheng AL. Induction of DNA damage-inducible gene GADD45beta contributes to sorafenib-induced apoptosis in hepatocellular carcinoma cells. Cancer Res. 2010 Nov 15;70(22):9309-18. Epub 2010 Nov 9. PubMed PMID: 21062976.
2: Burgess S, Echeverria V. Raf inhibitors as therapeutic agents against neurodegenerative diseases. CNS Neurol Disord Drug Targets. 2010 Mar;9(1):120-7. Review. PubMed PMID: 20201822.
3: Deming D, Geiger P, Chen H, Kunnimalaiyaan M, Holen K. ZM336372 induces apoptosis associated with phosphorylation of GSK-3beta in pancreatic adenocarcinoma cell lines. J Surg Res. 2010 Jun 1;161(1):28-32. Epub 2009 Jul 12. PubMed PMID: 20031160; PubMed Central PMCID: PMC3379885.
4: Blechacz BR, Smoot RL, Bronk SF, Werneburg NW, Sirica AE, Gores GJ. Sorafenib inhibits signal transducer and activator of transcription-3 signaling in cholangiocarcinoma cells by activating the phosphatase shatterproof 2. Hepatology. 2009 Dec;50(6):1861-70. PubMed PMID: 19821497; PubMed Central PMCID: PMC2891152.
5: Echeverria V, Burgess S, Gamble-George J, Arendash GW, Citron BA. Raf inhibition protects cortical cells against beta-amyloid toxicity. Neurosci Lett. 2008 Oct 17;444(1):92-6. Epub 2008 Aug 8. PubMed PMID: 18706973.
6: Deming D, Geiger P, Chen H, Vaccaro A, Kunnimalaiyaan M, Holen K. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line. J Gastrointest Surg. 2008 May;12(5):852-7. PubMed PMID: 18299943.
7: Kunnimalaiyaan M, Ndiaye M, Chen H. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways. Surgery. 2007 Dec;142(6):959-64; discussion 959-64. PubMed PMID: 18063082; PubMed Central PMCID: PMC2180346.
8: Houben R, Ortmann S, Schrama D, Herold MJ, Berberich I, Reichardt HM, Becker JC. Activation of the MAP kinase pathway induces apoptosis in the Merkel cell carcinoma cell line UISO. J Invest Dermatol. 2007 Sep;127(9):2116-22. Epub 2007 May 3. PubMed PMID: 17476292.
9: Marzec M, Kasprzycka M, Liu X, Raghunath PN, Wlodarski P, Wasik MA. Oncogenic tyrosine kinase NPM/ALK induces activation of the MEK/ERK signaling pathway independently of c-Raf. Oncogene. 2007 Feb 8;26(6):813-21. Epub 2006 Aug 7. PubMed PMID: 16909118.
10: Lai KP, Mak NK, Wei X, Wong RN, Wong MH, Wong CK. Bifunctional modulating effects of an indigo dimer (bisindigotin) to CYP1A1 induction in H4IIE cells. Toxicology. 2006 Sep 21;226(2-3):188-96. Epub 2006 Jul 4. PubMed PMID: 16901605.
PubChem Compound 5730
Last Modified Nov 11 2021
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